2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1335049-19-8
VCID: VC3215980
InChI: InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12)
SMILES: C1CC1C2=C(C(=O)NC(=N2)N)Br
Molecular Formula: C7H8BrN3O
Molecular Weight: 230.06 g/mol

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one

CAS No.: 1335049-19-8

Cat. No.: VC3215980

Molecular Formula: C7H8BrN3O

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one - 1335049-19-8

Specification

CAS No. 1335049-19-8
Molecular Formula C7H8BrN3O
Molecular Weight 230.06 g/mol
IUPAC Name 2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12)
Standard InChI Key FHGGIWGPNRWTEP-UHFFFAOYSA-N
SMILES C1CC1C2=C(C(=O)NC(=N2)N)Br
Canonical SMILES C1CC1C2=C(C(=O)NC(=N2)N)Br

Introduction

Chemical Identity and Structure

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is a pyrimidine derivative with distinct structural features that contribute to its potential biological activity and chemical reactivity. The compound has a molecular formula of C7H8BrN3O and a molecular weight of 230.06 g/mol. Its structure incorporates a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, similar to other pyrimidines such as benzene and pyridine, but with a modified electronic distribution due to the presence of the nitrogen atoms.

Structural Identification

The compound is uniquely identified through several chemical identifiers:

ParameterValue
CAS Number1335049-19-8
IUPAC Name2-amino-5-bromo-4-cyclopropyl-1H-pyrimidin-6-one
Molecular FormulaC7H8BrN3O
Molecular Weight230.06 g/mol
Standard InChIInChI=1S/C7H8BrN3O/c8-4-5(3-1-2-3)10-7(9)11-6(4)12/h3H,1-2H2,(H3,9,10,11,12)
Standard InChIKeyFHGGIWGPNRWTEP-UHFFFAOYSA-N

The compound features several key structural elements that define its chemical behavior:

  • A pyrimidine core with nitrogen atoms at positions 1 and 3

  • An amino group (-NH2) at position 2

  • A bromine atom at position 5

  • A cyclopropyl group at position 6

  • A ketone (C=O) function at position 4

Structural Comparison with Related Compounds

When compared to similar compounds, 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one shows distinctive structural features that may influence its reactivity and potential applications. For instance, 5-bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one (CAS: 1706444-09-8) shares the cyclopropyl group at position 2 and a bromine atom at position 5, but features a chlorine atom instead of an amino group, giving it a molecular weight of 249.49 g/mol .

Similarly, 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8) contains both amino and bromo substituents but lacks the cyclopropyl group, resulting in different electronic properties and potential biological activities .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is essential for its characterization and application in various research contexts.

Physical Properties

Based on available data and comparison with similar compounds, the following physical properties can be inferred:

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically white to off-white crystalline powder
SolubilityLimited water solubility; better solubility in organic solvents
Storage ConditionsRecommended storage at 2-8°C to maintain stability

The compound's solubility is influenced by the presence of both hydrophilic (amino, ketone) and hydrophobic (cyclopropyl, bromine) groups, creating a balanced polarity profile that affects its interaction with various solvents.

Chemical Reactivity

The reactivity of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is determined by its functional groups:

  • The amino group at position 2 can participate in nucleophilic reactions and hydrogen bonding

  • The bromine at position 5 serves as a potential site for substitution reactions, particularly in cross-coupling processes

  • The cyclopropyl group at position 6 introduces unique steric and electronic effects

  • The ketone function at position 4 can undergo typical carbonyl reactions

These reactive sites make the compound valuable as a potential intermediate in the synthesis of more complex molecules with pharmaceutical applications.

Synthesis and Preparation

The synthesis of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one typically involves multiple steps and requires precise reaction conditions to achieve good yields and purity.

Key Synthetic Challenges

Several challenges are associated with the synthesis of this compound:

  • Regioselective introduction of the bromine atom at position 5

  • Controlled incorporation of the cyclopropyl group at position 6

  • Maintaining the integrity of the amino group during various reaction steps

  • Purification to pharmaceutical-grade standards

These challenges require sophisticated synthetic approaches and careful optimization of reaction conditions to achieve high-quality product.

Research Applications

2-Amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one has several potential applications in research and pharmaceutical development.

As a Chemical Building Block

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple reactive sites. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

Pharmaceutical Research

In pharmaceutical research, the compound may be explored for:

  • Development of novel antiviral agents

  • Cancer therapeutics targeting specific cellular pathways

  • Structure-activity relationship studies to optimize biological activity

  • Fragment-based drug discovery approaches

Comparative Research Value

When compared to related compounds such as 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione (CAS: 6312-73-8) and 5-bromo-6-chloro-2-cyclopropylpyrimidin-4(3H)-one (CAS: 1706444-09-8), the unique combination of functional groups in 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one offers distinct research opportunities for exploring structure-activity relationships and developing targeted therapeutic agents .

Analytical Characterization

Proper characterization of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one is essential for confirming its identity, purity, and structural features.

Spectroscopic Identification

Several analytical techniques can be employed for the characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the arrangement of atoms and functional groups

  • Mass Spectrometry: Confirms molecular weight and fragmentation pattern

  • Infrared Spectroscopy: Identifies functional groups such as amino, ketone, and cyclopropyl

  • X-ray Crystallography: Determines the three-dimensional structure and crystal packing

Future Research Directions

The unique structural features of 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one suggest several promising research directions.

Structure Optimization

Future research may focus on structural modifications to enhance specific properties:

  • Replacement of bromine with other halogens or functional groups to modify reactivity and biological activity

  • Substitution patterns on the cyclopropyl ring to fine-tune pharmacokinetic properties

  • Modification of the amino group to create derivatives with altered hydrogen bonding capabilities

  • Investigation of tautomeric forms and their influence on biological activity

Targeted Applications

Specific applications that warrant further investigation include:

  • Development of targeted antiviral agents, particularly for RNA viruses

  • Exploration of potential anticancer activity through specific cellular pathway modulation

  • Investigation of structure-activity relationships in enzyme inhibition studies

  • Application in fragment-based drug discovery as a scaffold for building more complex bioactive molecules

Synthesis Optimization

Improving synthetic routes for 2-amino-5-bromo-6-cyclopropylpyrimidin-4(3H)-one represents another important research direction:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator